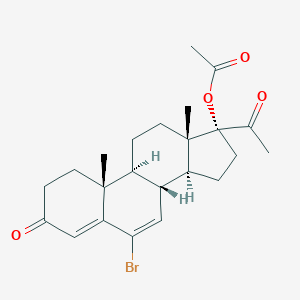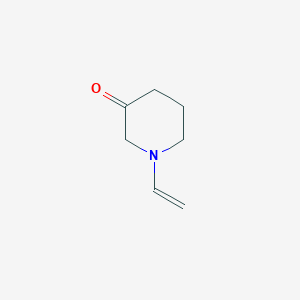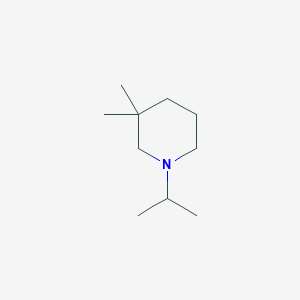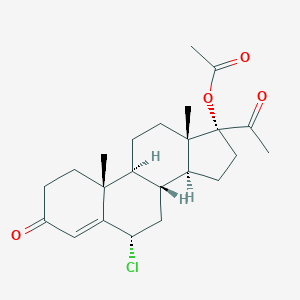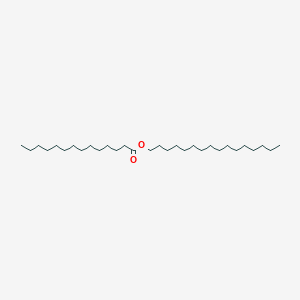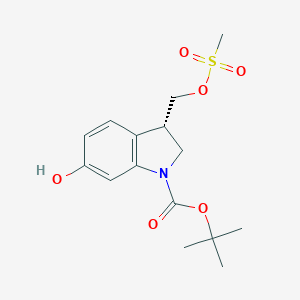
tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature.
Mechanism Of Action
The mechanism of action of tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer cells. Additionally, it has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
Tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate is its potential therapeutic applications, particularly in the treatment of cancer. Additionally, it has been found to be relatively non-toxic and may have fewer side effects compared to other chemotherapeutic agents. However, one of the limitations of using tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate. One area of research is the development of more efficient synthesis methods that can increase the yield and purity of the product. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Another area of research is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Finally, the development of novel analogs of tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate may lead to the discovery of more potent and selective compounds for cancer treatment.
Synthesis Methods
The synthesis of tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate involves a multi-step process that includes the reaction of indole-3-carboxaldehyde with tert-butyl (methylsulfonyloxymethyl) carbamate, followed by reduction with sodium borohydride and hydrolysis with hydrochloric acid. The yield of the product is approximately 50%, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Tert-butyl (tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of chronic inflammatory diseases.
properties
CAS RN |
128049-51-4 |
|---|---|
Product Name |
tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
Molecular Formula |
C15H21NO6S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(18)16-8-10(9-21-23(4,19)20)12-6-5-11(17)7-13(12)16/h5-7,10,17H,8-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
YBIFXPUUHIBODV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2=C1C=C(C=C2)O)COS(=O)(=O)C |
SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)O)COS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=C(C=C2)O)COS(=O)(=O)C |
synonyms |
tert-butyl (3S)-6-hydroxy-3-(methylsulfonyloxymethyl)-2,3-dihydroindol e-1-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
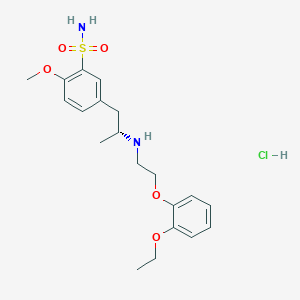
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
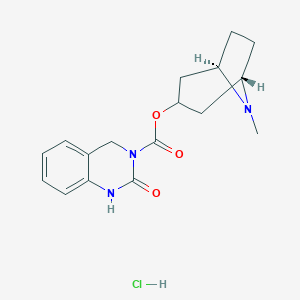
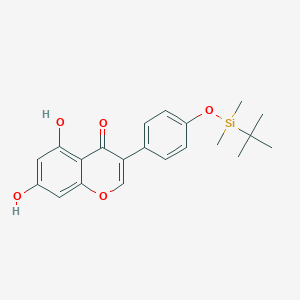
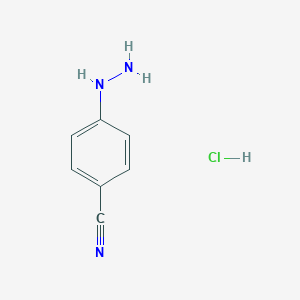
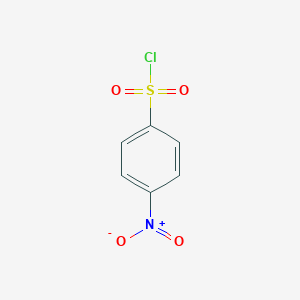
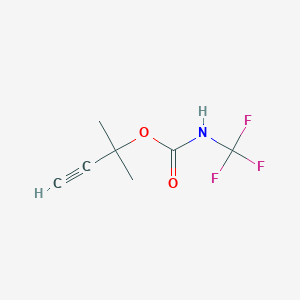
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
